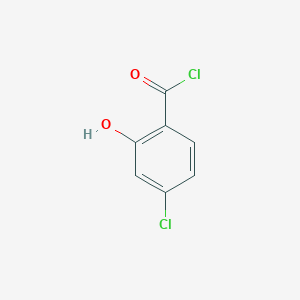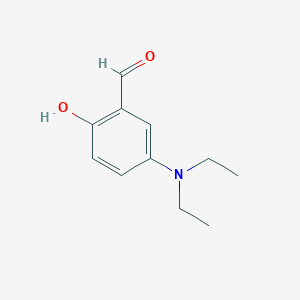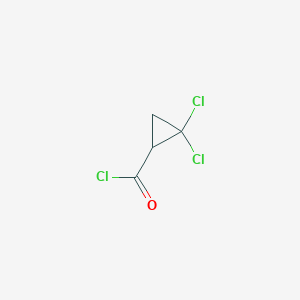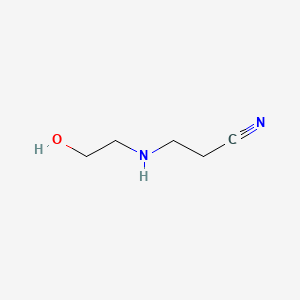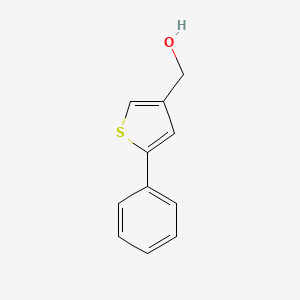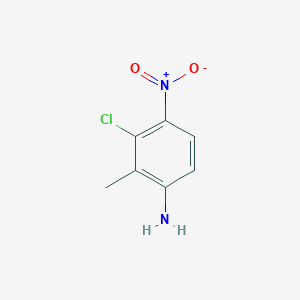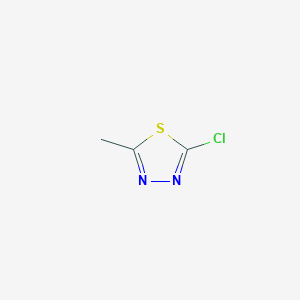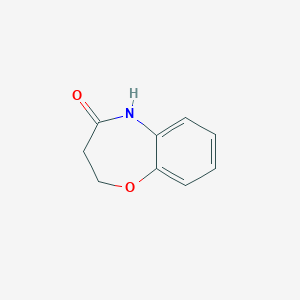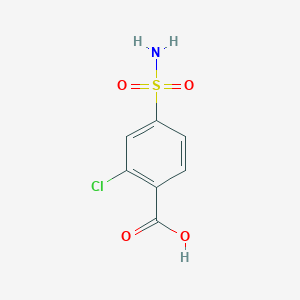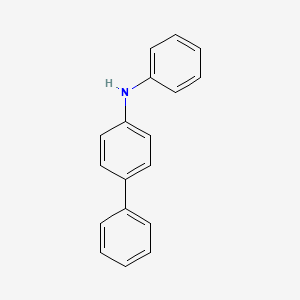
N-Phényl-4-biphénylamine
Vue d'ensemble
Description
N-Phenyl-4-biphenylamine is a useful research compound. Its molecular formula is C18H15N and its molecular weight is 245.3 g/mol. The purity is usually 95%.
The exact mass of the compound N-Phenyl-4-biphenylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-Phenyl-4-biphenylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Phenyl-4-biphenylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Blocs de construction de semi-conducteurs organiques
N-Phényl-4-biphénylamine: est un composé précieux dans le domaine de la science des matériaux, en particulier comme bloc de construction pour les semi-conducteurs organiques . Sa structure moléculaire lui permet d'être utilisé dans le développement de semi-conducteurs à petites molécules, qui sont essentiels à la création de diodes électroluminescentes organiques (OLED) et d'autres dispositifs optoélectroniques. La haute pureté (>98,0% GC) de ce composé garantit son efficacité dans ces applications.
Agent antimycobactérien
Des recherches ont exploré l'utilisation de la This compound comme agent antimycobactérien . Elle présente la capacité de se lier à des ligands bidentés à la surface cellulaire des mycobactéries, inhibant ainsi la croissance de ces bactéries. Cette application est particulièrement pertinente dans la lutte contre la tuberculose et d'autres infections mycobactériennes.
Modulation de l'inflammation et de la réponse immunitaire
Le composé a été étudié pour son interaction avec la protéine TNF-α, qui joue un rôle important dans l'inflammation et les réponses immunitaires . En inhibant l'activité du TNF-α, la This compound pourrait potentiellement être utilisée pour traiter diverses maladies inflammatoires et moduler les réponses immunitaires.
Applications optoélectroniques
Des dérivés de la This compound ont été étudiés pour leurs propriétés optoélectroniques, en particulier dans le contexte des OLED . Ces études se concentrent sur les propriétés optiques et électroniques et les capacités de transfert d'électrons des substances basées sur ce composé, mettant en évidence son potentiel pour le transport ambapolaire dans les OLED.
Recherche en science des matériaux
En tant qu'arylamine secondaire, la This compound sert de composant essentiel dans la recherche en science des matériaux . Elle est utilisée dans la synthèse de divers matériaux qui nécessitent des propriétés électroniques et structurales spécifiques, contribuant ainsi aux avancées dans ce domaine.
Safety and Hazards
Mécanisme D'action
Target of Action
N-Phenyl-4-biphenylamine is a complex organic compound with the molecular formula C18H15N The primary targets of this compound are not explicitly mentioned in the available literature
Result of Action
It’s known that the compound is a useful reagent for the preparation of heterocyclic compounds for organic electrical devices . .
Analyse Biochimique
Biochemical Properties
N-Phenyl-4-biphenylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction between N-Phenyl-4-biphenylamine and these enzymes can lead to either inhibition or activation of the enzyme’s activity, depending on the specific context of the reaction .
Cellular Effects
N-Phenyl-4-biphenylamine affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, N-Phenyl-4-biphenylamine can modulate the expression of genes involved in oxidative stress responses, thereby affecting the cell’s ability to manage reactive oxygen species . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the production and utilization of key metabolites.
Molecular Mechanism
The molecular mechanism of N-Phenyl-4-biphenylamine involves its binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the specific enzyme and the context of the reaction. For instance, N-Phenyl-4-biphenylamine has been found to inhibit the activity of certain cytochrome P450 enzymes by binding to their active sites, thereby preventing the metabolism of other substrates . This inhibition can lead to an accumulation of unmetabolized substances, which can have various physiological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Phenyl-4-biphenylamine can change over time. The compound’s stability and degradation are important factors to consider. N-Phenyl-4-biphenylamine is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air . Long-term studies have shown that prolonged exposure to N-Phenyl-4-biphenylamine can lead to changes in cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of N-Phenyl-4-biphenylamine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. For example, high doses of N-Phenyl-4-biphenylamine have been associated with liver toxicity in animal studies, likely due to its interaction with liver enzymes and the subsequent accumulation of toxic metabolites . Threshold effects have also been observed, where a certain dosage level is required to elicit a noticeable physiological response.
Metabolic Pathways
N-Phenyl-4-biphenylamine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. The compound can be metabolized into various intermediates, which can then enter different metabolic pathways. These interactions can affect metabolic flux and the levels of specific metabolites in the body .
Transport and Distribution
Within cells and tissues, N-Phenyl-4-biphenylamine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of N-Phenyl-4-biphenylamine within specific tissues can influence its biological activity and effects .
Subcellular Localization
The subcellular localization of N-Phenyl-4-biphenylamine is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, N-Phenyl-4-biphenylamine has been found to localize in the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and metabolism .
Propriétés
IUPAC Name |
N,4-diphenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N/c1-3-7-15(8-4-1)16-11-13-18(14-12-16)19-17-9-5-2-6-10-17/h1-14,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNUPJXMDOFFDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30517752 | |
| Record name | N-Phenyl[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30517752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32228-99-2 | |
| Record name | N-Phenyl[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30517752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-phenyl-[1,1'-biphenyl]-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


